N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorobenzyl group at position 5 and a 2-(2-fluorophenoxy)acetamide moiety at position 1. This scaffold is of interest due to its structural similarity to bioactive compounds targeting kinases or other enzymes, as seen in patent applications (e.g., ). The 4-chlorobenzyl and 2-fluorophenoxy groups are critical for modulating electronic and steric properties, influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O3/c23-16-7-5-15(6-8-16)12-28-14-26-21-17(22(28)31)11-27-29(21)10-9-25-20(30)13-32-19-4-2-1-3-18(19)24/h1-8,11,14H,9-10,12-13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRPQYJSQOQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The presence of a fluorophenoxy group and a chlorobenzyl moiety contributes to its pharmacological profile.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClF N3O2 |
| Molecular Weight | 367.82 g/mol |
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is particularly noted for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of this scaffold can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, studies have reported that similar pyrazolo derivatives can inhibit key enzymes involved in cancer metabolism and proliferation, such as:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission in neurodegenerative conditions.
- Urease : The inhibition of urease has implications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Antibacterial Activity
Compounds related to this compound have exhibited antibacterial properties against various strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition at low concentrations .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to confirm these findings.
Toxicological assessments indicate that compounds within this class may present risks concerning liver and kidney function if not properly evaluated in vivo. Therefore, comprehensive toxicological studies are essential before clinical applications can be considered.
Case Studies and Research Findings
Several case studies have been documented regarding the biological activity of related compounds:
- Case Study on Anticancer Properties : A study involving a series of pyrazolo derivatives demonstrated significant cytotoxic effects on breast cancer cells with IC50 values ranging from 0.5 to 5 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Enzyme Inhibition Study : Research focused on urease inhibitors derived from pyrazolo compounds reported IC50 values lower than 10 µM against H. pylori, suggesting their potential as therapeutic agents for gastric ulcers .
- Antibacterial Efficacy : In vitro testing showed that related compounds had an inhibitory effect on bacterial growth with significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Calculated using ChemSpider or PubChem tools where explicit data were unavailable in evidence.
Halogen Substituent Effects
- Chlorine vs. The 2-fluorophenoxy group offers moderate electronegativity and improved metabolic resistance over non-halogenated analogs .
- Dichlorophenoxy (): The 2,4-dichlorophenoxy substituent introduces greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Functional Group Modifications
- Acetamide vs. Sulfonamide () : The sulfonamide group in Example 53 enhances hydrogen-bonding capacity and metabolic stability compared to the acetamide in the target compound .
- Chromenone Moiety (): The addition of a chromenone ring in Example 83 introduces planar aromaticity, likely enhancing π-π interactions in biological targets .
NMR Analysis ()
- NMR studies of pyrazolo[3,4-d]pyrimidinone derivatives reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause significant chemical shift variations, indicating altered electronic environments (Figure 6 in ). The target compound’s 2-fluorophenoxy group would perturb shifts in these regions compared to dichloro or methyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
